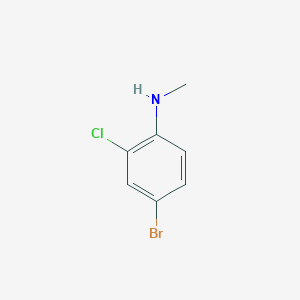
6-Bromo-3-methyl-1H-indazole
Übersicht
Beschreibung
6-Bromo-3-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a bromine atom at the 6th position and a methyl group at the 3rd position of the indazole ring imparts unique chemical properties to this compound .
Wirkmechanismus
Target of Action
6-Bromo-3-methyl-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications . It has been reported to act as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
It is known that indazole-containing compounds can inhibit, regulate, and/or modulate the activity of their target kinases . This modulation can lead to changes in the cellular functions controlled by these kinases, potentially leading to therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those regulated by its target kinases. For instance, PI3Kδ is involved in several signaling pathways that control cellular functions. Inhibition of PI3Kδ by this compound could therefore affect these pathways and their downstream effects .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, have been reported . It has a LogP value of 3.05, indicating a moderate level of lipophilicity, which could influence its absorption and distribution . Its water solubility is reported to be moderately soluble, which could also affect its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. For instance, in the context of cancer treatment, it has been reported that some indazole derivatives can hinder the viability of various human cancer cell lines . Therefore, it is possible that this compound could have similar effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its stability could be affected by factors such as temperature and pH . Its action and efficacy could be influenced by the specific biological environment in which it is used, including the presence of other molecules, the state of the target cells, and the overall health status of the individual .
Biochemische Analyse
Biochemical Properties
6-Bromo-3-methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as tyrosine kinases . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . This leads to the disruption of mitochondrial membrane potential and the release of cytochrome c, which triggers the caspase cascade and ultimately cell death. Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and differentiation . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced cell viability and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes, such as tyrosine kinases . This binding prevents the phosphorylation of downstream substrates, thereby disrupting signaling cascades essential for cell survival and proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . In in vitro studies, the effects of this compound on cellular function have been observed to persist for several days, with sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound has demonstrated long-term effects on tumor growth and metastasis, highlighting its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and immune suppression have been observed . These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes and induce apoptosis in healthy cells. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production in cancer cells . Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, resulting in altered lipid synthesis and storage . These metabolic changes contribute to the compound’s overall anticancer effects by depriving cancer cells of essential nutrients and energy sources.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is readily taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and heat shock proteins, which facilitate its distribution to different cellular compartments . The compound’s lipophilic nature also allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Studies have shown that the compound predominantly localizes to the cytoplasm and nucleus, where it interacts with various biomolecules . In the cytoplasm, this compound can bind to enzymes and signaling proteins, modulating their activity and function . In the nucleus, the compound can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular responses . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the subcellular localization and activity of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methyl-1H-indazole typically involves the bromination of 3-methyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the indazole ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-3-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of various substituted indazoles.
Oxidation Reactions: Formation of indazole-3-carboxylic acids.
Reduction Reactions: Formation of reduced indazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1H-indazole: Lacks the bromine atom, resulting in different chemical properties.
6-Bromo-1H-indazole: Lacks the methyl group, affecting its biological activity.
5-Bromo-3-methyl-1H-indazole: Bromine is at the 5th position, leading to different reactivity.
Uniqueness: 6-Bromo-3-methyl-1H-indazole is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
6-bromo-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVRYFUBGFMXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612612 | |
| Record name | 6-Bromo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7746-27-2 | |
| Record name | 6-Bromo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




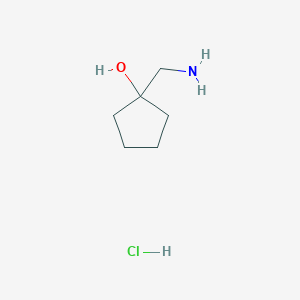
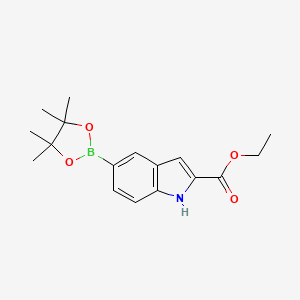
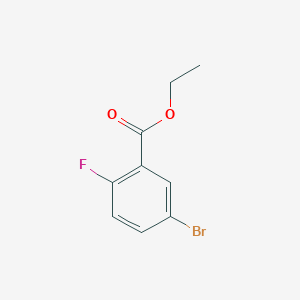




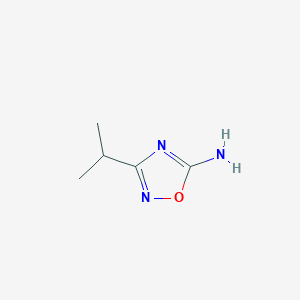
![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)
